Enhanced Hydrophobicity (LogP) Relative to Native L-Phenylalanine
The introduction of the 3,4-dichloro substitution dramatically increases the lipophilicity of the phenylalanine side chain. The computed octanol-water partition coefficient (LogP) for Fmoc-3,4-dichloro-L-phenylalanine is 6.47 . This value is significantly higher than that of the unsubstituted analog, Fmoc-L-phenylalanine (Fmoc-Phe-OH), which has a reported LogP of approximately 4.0 [1]. This increase in hydrophobicity is a key differentiator for applications requiring enhanced membrane permeability or stronger hydrophobic interactions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 6.47 |
| Comparator Or Baseline | Fmoc-L-phenylalanine (Fmoc-Phe-OH, LogP ~4.0) |
| Quantified Difference | Increase of ~2.5 log units |
| Conditions | Computed value (XLogP3-AA) |
Why This Matters
This quantified difference in lipophilicity is critical for predicting and modulating peptide-membrane interactions, blood-brain barrier penetration, and overall pharmacokinetic behavior in drug discovery campaigns.
- [1] PubChem. (2024). Fmoc-L-phenylalanine. National Center for Biotechnology Information. Compound Summary. View Source
